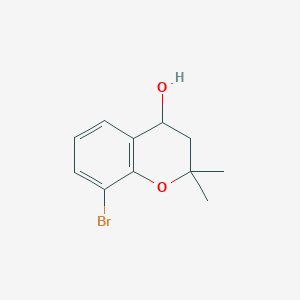

8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Description

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

8-bromo-2,2-dimethyl-3,4-dihydrochromen-4-ol |

InChI |

InChI=1S/C11H13BrO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5,9,13H,6H2,1-2H3 |

InChI Key |

KMVFOTVSVGOKCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C(O1)C(=CC=C2)Br)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiolate in ethanol.

Major Products Formed

Oxidation: 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Reduction: 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

Substitution: 8-Azido-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol or 8-thio-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a modulator of biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity or receptor binding, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Lacks the bromine atom, making it less reactive in certain chemical reactions.

8-Chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: The oxidized form of the compound, which lacks the hydroxyl group.

Uniqueness

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, also referred to as 8-bromo-2,2-dimethylchroman-4-one, is a compound belonging to the chromanone family. This compound has garnered attention for its potential biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. The presence of a bromine atom and two methyl groups significantly influences its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 255.11 g/mol. Its structure features a benzene ring fused to a dihydropyranone ring.

Research indicates that chromanone derivatives exhibit high binding affinities to amyloid-beta (Aβ) plaques, which are implicated in neurodegenerative diseases such as Alzheimer's. The mechanism involves interactions with various biomolecules, influencing cellular pathways related to apoptosis and inflammation.

Anticancer Activity

Studies have demonstrated that 8-bromo-2,2-dimethylchroman-4-one possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. A study reported that treatment with this compound resulted in a reduction of cell viability in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 10.5 | Induction of apoptosis via caspase activation |

| MCF7 (breast) | 15.0 | Inhibition of cell proliferation |

| A549 (lung) | 12.0 | Cell cycle arrest at G1 phase |

Antioxidant Activity

The compound exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This effect is attributed to its ability to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Antimicrobial Activity

8-Bromo-2,2-dimethylchroman-4-one has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Activity

In animal models, this compound demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It was effective in reducing edema in carrageenan-induced paw edema models.

Case Studies

- In Vivo Study on Cancer Models : A study conducted on mice bearing tumor xenografts showed that administration of 8-bromo-2,2-dimethylchroman-4-one significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

- Antioxidant Efficacy in Diabetic Rats : In a model of diabetes-induced oxidative stress, treatment with this compound resulted in lower levels of malondialdehyde (MDA) and higher levels of glutathione (GSH), indicating its protective role against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.